molecular formula C15H13N3S B1682635 STF-62247 CAS No. 315702-99-9

STF-62247

Cat. No.: B1682635
CAS No.: 315702-99-9
M. Wt: 267.4 g/mol
InChI Key: KATNUHQNJGNLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STF-62247 is a cell-permeable autophagy inducer that selectively induces non-apoptotic cell death in von Hippel-Lindau-deficient renal carcinoma cells . This compound has shown significant potential in cancer research due to its ability to target specific cellular pathways.

Mechanism of Action

Target of Action

STF-62247 primarily targets cells with a deficiency in the von Hippel-Lindau (VHL) tumor suppressor . It has been identified to target PIKfyve, a phosphoinositide kinase important for the biosynthesis of phosphatidylinositol 3,5-biphosphate (PI(3,5)P2) . It is hypothesized that mutations on genes like SETD2 could influence cell response to this compound .

Mode of Action

This compound interacts with its targets by accumulating in lysosomes and blocking the late stages of autophagy . This compound is a potent blocker of late stages of autophagy . It has been shown to cause selective cytotoxicity for VHL-inactivated cells .

Biochemical Pathways

This compound affects the autophagic pathway, a highly conserved, homeostatic process by which cytosolic components reach lysosomes for degradation . It blocks the late stages of autophagy through lysosomal disruption . This disruption leads to unregulated swelling of these acidic compartments in VHL-mutated cells .

Pharmacokinetics

It is known to be a cell-permeable compound .

Result of Action

The result of this compound’s action is the induction of selective cytotoxicity in VHL-deficient cells . It causes an increase in autophagic vesicles accompanied by a time-dependent decrease in lysosomes in VHL-deficient cells . This leads to cell death in these cells .

Action Environment

The action of this compound is influenced by the cellular environment, particularly the status of the VHL gene. It has been shown to be selectively toxic to VHL-deficient cells compared with wild-type cells . The presence or absence of VHL plays a crucial role in determining the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

STF-62247 is known to interact with various enzymes and proteins within the cell, particularly those involved in the autophagy pathway . It has been shown to block late stages of autophagy, leading to the accumulation of autophagic vesicles . This blockage is more pronounced in VHL-deficient cells, suggesting a potential role for VHL in maintaining normal vesicular trafficking between the endoplasmic reticulum, trans-Golgi network, and lysosomes .

Cellular Effects

This compound has a profound impact on cellular processes, particularly in VHL-deficient cells. It induces autophagy, a process by which cells degrade and recycle their own components . This compound blocks the late stages of this process, leading to the accumulation of autophagic vesicles . This blockage is more pronounced in VHL-deficient cells, leading to selective cytotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its accumulation in lysosomes, where it blocks the late stages of autophagy . This leads to the disruption of lysosomal function, particularly in VHL-deficient cells . The disruption of lysosomal function is thought to be a key factor in the selective cytotoxicity of this compound in VHL-deficient cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Prolonged treatment with this compound leads to an increase in autophagic vesicles and a time-dependent decrease in lysosomes in VHL-deficient cells . This suggests that the compound’s effects on autophagy and lysosomal function are not transient but persist over time .

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly reduce the growth rate of tumors formed from VHL-deficient cells . The dosage used in these studies was 2.7 to 8 mg/kg, administered via daily intraperitoneal injection .

Metabolic Pathways

Given its role in autophagy, it is likely that it interacts with enzymes and cofactors involved in this process .

Transport and Distribution

This compound is known to accumulate in lysosomes

Subcellular Localization

The subcellular localization of this compound is primarily in lysosomes . This localization is thought to be crucial for its role in blocking the late stages of autophagy and disrupting lysosomal function .

Preparation Methods

The synthesis of STF-62247 involves several steps. The compound is known chemically as N-(3-Methylphenyl)-4-(4-pyridinyl)-2-thiazolamine . The synthetic route typically involves the formation of the thiazole ring followed by the attachment of the pyridine and methylphenyl groups. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions . Industrial production methods are not widely documented, but laboratory synthesis involves careful control of temperature and pH to ensure the purity and yield of the compound.

Chemical Reactions Analysis

STF-62247 undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions are crucial for modifying the functional groups attached to the thiazole ring.

    Substitution: This reaction is used to introduce the pyridine and methylphenyl groups onto the thiazole ring.

    Common Reagents and Conditions: Reagents such as DMSO and specific catalysts are commonly used.

    Major Products: The primary product is this compound itself, with potential by-products depending on the reaction conditions and reagents used.

Scientific Research Applications

STF-62247 has a wide range of scientific research applications:

Comparison with Similar Compounds

STF-62247 is unique in its selective targeting of von Hippel-Lindau-deficient cells. Similar compounds include:

These compounds share the ability to induce autophagy but differ in their primary uses and specific cellular targets. This compound’s uniqueness lies in its selective cytotoxicity towards von Hippel-Lindau-deficient renal carcinoma cells .

Properties

IUPAC Name

N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATNUHQNJGNLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351598
Record name STF-62247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315702-99-9
Record name STF-62247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 315702-99-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STF-62247
Reactant of Route 2
Reactant of Route 2
STF-62247
Reactant of Route 3
Reactant of Route 3
STF-62247
Reactant of Route 4
Reactant of Route 4
STF-62247
Reactant of Route 5
Reactant of Route 5
STF-62247
Reactant of Route 6
Reactant of Route 6
STF-62247

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.